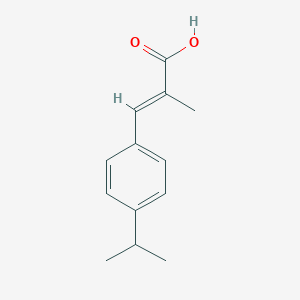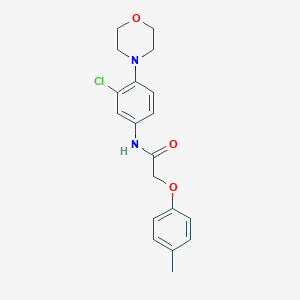
3-(4-Isopropylphenyl)-2-methylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropylphenyl)-2-methylacrylic acid, also known as 4-Isopropylphenylacrylic acid, is a chemical compound with a molecular formula of C12H14O2. This compound is commonly used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Research has shown that 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid can have a variety of biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases and conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid in laboratory experiments is its versatility. This compound can be used in a variety of different experiments and applications, making it a valuable tool for researchers. However, one limitation is that it can be difficult to synthesize, which may make it less accessible to some researchers.
Future Directions
There are many potential future directions for research on 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid. One area of interest is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various scientific fields.
Synthesis Methods
The synthesis of 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid can be achieved through several methods, including the Grignard reaction and the Friedel-Crafts reaction. One common method involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base to yield the desired product.
Scientific Research Applications
3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid has been widely studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of more complex molecules. It has also been investigated for its potential use in the development of new drugs and pharmaceuticals.
properties
Product Name |
3-(4-Isopropylphenyl)-2-methylacrylic acid |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3,(H,14,15)/b10-8+ |
InChI Key |
UOPMGDFNZIMWPC-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C)/C(=O)O |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)



![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
![3,4-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253093.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253094.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide](/img/structure/B253101.png)